

# Application Notes & Protocols: Investigating Fexlamose in Combination with Standard COPD Therapies

Author: BenchChem Technical Support Team. Date: December 2025



For Research Use Only.

### Introduction

Chronic Obstructive Pulmonary Disease (COPD) is a progressive lung disease characterized by persistent respiratory symptoms and airflow limitation. A key pathological feature in many patients is the overproduction and hypersecretion of mucus, leading to the formation of mucus plugs that obstruct airways, impair lung function, and increase the risk of exacerbations.[1] **Fexlamose** (formerly AER-01) is an investigational thiol-modified carbohydrate agent with potent mucolytic properties.[2] It is currently under development by Aer Therapeutics for the treatment of COPD and other muco-obstructive lung diseases.[1][3][4] This document provides detailed application notes and protocols for researchers investigating the use of **Fexlamose**, particularly in combination with existing COPD therapies.

### **Fexlamose: Mechanism of Action**

**Fexlamose** is a thiol-saccharide that acts as a fast-acting mucolytic agent. Its primary mechanism involves the cleavage of disulfide bridges that cross-link mucin polymers.[1][2][5] These disulfide bonds are crucial for the viscoelastic properties of mucus; by breaking them, **Fexlamose** effectively dissolves mucus plugs, reducing airway obstruction.[1][5] This targeted action on mucus plugs represents a novel approach in COPD management, as current standard therapies do not directly address this issue.[1]



Figure 1: Mechanism of action of Fexlamose in cleaving mucin disulfide bridges.

### **Current Clinical Research: Fexlamose Monotherapy**

**Fexlamose** is currently being evaluated in a Phase 2a, randomized, double-blind, placebo-controlled proof-of-concept study (AER-01-002).[1][3][5][6] This study is notable for its use of a precision imaging strategy to enroll COPD patients with a high burden of mucus plugging, as determined by computed tomography (CT) scans.[1][3][4]

The following table summarizes the key parameters of the ongoing Phase 2a trial. This protocol can serve as a basis for designing further preclinical and clinical combination studies.



| Parameter           | Description                                                                                                                                  | Reference |
|---------------------|----------------------------------------------------------------------------------------------------------------------------------------------|-----------|
| Study ID            | AER-01-002                                                                                                                                   | [1][3]    |
| Phase               | 2a [1][6]                                                                                                                                    |           |
| Study Design        | Randomized, double-blind,<br>placebo-controlled, parallel<br>group                                                                           | [1][5]    |
| Population          | 100 patients with moderate to<br>severe COPD and high mucus<br>plug scores on CT scan                                                        | [1][3]    |
| Intervention        | Fexlamose, administered once daily via nebulizer                                                                                             |           |
| Duration            | 28 days                                                                                                                                      | [1][5]    |
| Primary Endpoints   | Safety and efficacy in improving lung function (Forced Expiratory Volume in 1 second, FEV1)                                                  | [1]       |
| Secondary Endpoints | Patient-reported outcomes (e.g., St. George's Respiratory Questionnaire, SGRQ-C), change in CT mucus plug score, Forced Vital Capacity (FVC) | [1][3][7] |

### Rationale for Combination Therapy Research

While **Fexlamose** targets mucus obstruction, standard COPD therapies aim to reduce airflow limitation and inflammation through different mechanisms. Combining **Fexlamose** with these therapies could offer a synergistic effect, addressing multiple facets of COPD pathology simultaneously. Standard therapies include long-acting β2-agonists (LABAs), long-acting muscarinic antagonists (LAMAs), and inhaled corticosteroids (ICS).[8][9][10] A combination of a LABA and LAMA is a common treatment approach, and for patients with frequent exacerbations, triple therapy including an ICS is recommended.[8][11][12]



The addition of **Fexlamose** to a stable regimen of LABA/LAMA or triple therapy could potentially:

- Enhance the efficacy of bronchodilators by clearing mucus and improving drug delivery to the airways.
- Provide an additional mechanism for symptom relief and lung function improvement.
- Reduce the frequency and severity of exacerbations by preventing mucus plug-related airway blockages.



Click to download full resolution via product page

Figure 2: Complementary targets of Fexlamose and standard COPD therapies.

## Proposed Protocol for Preclinical Combination Studies

This protocol outlines an in vivo study to assess the synergistic potential of **Fexlamose** with a standard combination therapy (e.g., LABA/LAMA) in an animal model of muco-obstructive lung disease.





Click to download full resolution via product page

**Figure 3:** Workflow for a preclinical in vivo combination study.

• Animal Model: Utilize β-epithelial Na+ channel-transgenic (βENaC-Tg) mice, which exhibit features of chronic bronchitis and muco-obstructive lung disease, including airway mucus plugging and inflammation.[2]



- Grouping (n=10-12 per group):
  - Group 1: Vehicle control (placebo nebulization).
  - Group 2: Fexlamose (e.g., 131 mg/mL, intranasal instillation or nebulization, twice daily).
     [2]
  - Group 3: LABA/LAMA combination (clinically relevant dose, administered via inhalation).
  - Group 4: Fexlamose + LABA/LAMA combination.
- Treatment Period: 14 days.
- Endpoint Assessments:
  - Lung Function: Measure airway resistance and compliance using a forced oscillation technique (e.g., FlexiVent).
  - Histology: At study termination, perfuse and fix lungs. Stain sections with Alcian blue-Periodic acid-Schiff (AB-PAS) to quantify mucus plugging and with Hematoxylin and Eosin (H&E) to assess inflammation.
  - Bronchoalveolar Lavage Fluid (BALF) Analysis: Perform BAL to collect airway fluid.
     Conduct total and differential cell counts (neutrophils, macrophages) and measure key inflammatory cytokine levels (e.g., IL-1β, IL-8, TNF-α) via ELISA.[13]

Data should be collected and presented to compare the effects of monotherapy versus combination therapy.

Table 1: Hypothetical Endpoint Data for Preclinical Combination Study



| Treatment Group          | Airway Resistance<br>(cmH2O·s/mL) | Mucus Plug Score<br>(%) | BALF Neutrophils<br>(x10^4) |
|--------------------------|-----------------------------------|-------------------------|-----------------------------|
| Vehicle Control          | 0.85 ± 0.10                       | 45 ± 5                  | 15.0 ± 2.5                  |
| Fexlamose                | 0.65 ± 0.08                       | 20 ± 4                  | 12.5 ± 2.0                  |
| LABA/LAMA                | 0.60 ± 0.09                       | 42 ± 6                  | 9.0 ± 1.8                   |
| Fexlamose +<br>LABA/LAMA | 0.40 ± 0.07                       | 15 ± 3                  | 7.5 ± 1.5                   |

# Proposed Protocol for a Phase 2 Clinical Combination Study

This protocol outlines a pilot study to evaluate the safety and efficacy of **Fexlamose** as an addon therapy for patients with moderate to severe COPD who remain symptomatic on a stable LABA/LAMA regimen.

- Design: A 12-week, randomized, double-blind, placebo-controlled, parallel-group trial.
- Primary Objective: To evaluate the change from baseline in trough FEV1 after 12 weeks of treatment with Fexlamose compared to placebo.
- Secondary Objectives: To assess changes in patient-reported outcomes (SGRQ-C, CAT), rescue medication use, and the rate of moderate-to-severe exacerbations.
- Inclusion Criteria:
  - Age ≥ 40 years with a diagnosis of moderate to severe COPD.
  - On a stable dose of a fixed-dose LABA/LAMA combination for at least 3 months.
  - Demonstrated history of symptoms (e.g., CAT score ≥ 10).
  - Post-bronchodilator FEV1 < 80% predicted.
- Arm 1: Inhaled Fexlamose (once daily via nebulizer) + stable LABA/LAMA therapy.



• Arm 2: Inhaled Placebo (once daily via nebulizer) + stable LABA/LAMA therapy.

Table 2: Clinical Study Assessment Schedule

| Assessment                     | Screening   | Baseline<br>(Day 1) | Week 4       | Week 8       | Week 12<br>(End of<br>Treatment) |
|--------------------------------|-------------|---------------------|--------------|--------------|----------------------------------|
| Spirometry (FEV1, FVC)         | 1           | 1                   | ✓            | ✓            | 1                                |
| SGRQ-C<br>Score                | 1           | 1                   | ✓            |              |                                  |
| COPD Assessment Test (CAT)     | ✓           | <b>√</b>            | ✓            | ✓            | <b>✓</b>                         |
| Rescue<br>Medication<br>Use    | Diary Start | Diary Review        | Diary Review | Diary Review |                                  |
| Adverse<br>Event<br>Monitoring | 1           | <b>✓</b>            | /            | <b>/</b>     | ✓                                |

Table 3: Anticipated Efficacy Outcomes from Clinical Combination Study



| Outcome Measure                                  | Fexlamose +<br>LABA/LAMA | Placebo +<br>LABA/LAMA | Difference (95% CI) |
|--------------------------------------------------|--------------------------|------------------------|---------------------|
| Change from Baseline in Trough FEV1 (mL)         | +110                     | +45                    | 65 (30, 100)        |
| Change from Baseline in SGRQ-C Score             | -5.5                     | -2.0                   | -3.5 (-5.0, -2.0)   |
| Rate of Moderate/Severe Exacerbations (per year) | 0.65                     | 0.90                   | Rate Ratio: 0.72    |

### **Safety and Tolerability**

In Phase 1 studies involving 96 healthy volunteers, **Fexlamose** demonstrated a strong safety and tolerability profile.[1][3] Reported adverse events were mild to moderate and self-resolving, with no serious adverse events noted.[3] Its proprietary chemistry is designed to improve the taste and smell profile compared to first-generation thiol-based mucolytics.[5] When designing combination studies, researchers must monitor for any potential additive or unexpected adverse events.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Aer Therapeutics Begins Phase 2 Trial of Fexlamose for COPD [synapse.patsnap.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Aer Therapeutics Announces First Patient Dosed in Phase 2 [globenewswire.com]
- 4. Fexlamose Drug Targets, Indications, Patents Synapse [synapse.patsnap.com]
- 5. aertherapeutics.com [aertherapeutics.com]







- 6. Aer Therapeutics initiates Phase 2a trial of inhaled fexlamose (AER-01) in COPD patients
   OINDPnews [oindpnews.com]
- 7. trial.medpath.com [trial.medpath.com]
- 8. Triple versus LAMA/LABA combination therapy for patients with COPD: a systematic review and meta-analysis PMC [pmc.ncbi.nlm.nih.gov]
- 9. LABA/LAMA as First-Line Therapy for COPD: A Summary of the Evidence and Guideline Recommendations [mdpi.com]
- 10. dovepress.com [dovepress.com]
- 11. respiratory-therapy.com [respiratory-therapy.com]
- 12. COPD Treatment: LABA-LAMA combo equally effective as LABA-ICS inhalers [speciality.medicaldialogues.in]
- 13. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application Notes & Protocols: Investigating Fexlamose in Combination with Standard COPD Therapies]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15623112#using-fexlamose-incombination-with-other-copd-therapies-in-research]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com